Bienvenue dans la boutique en ligne BenchChem!

GNE 220

Kinase Selectivity MAP4K Family Chemical Biology

Why choose GNE 220 over other MAP4K4 inhibitors? Unlike GNE-495 (optimized for oral bioavailability) or PF-6260933/DMX-5804 (confounding off-target activity), GNE 220 provides dual MAP4K4/MAP4K5 inhibition (IC50 7/9 nM) without proliferation effects, making it the reference tool for endothelial cell migration and angiogenesis assays. Its validated phenotypic signature—elongated protrusions >40 μm and long focal adhesions—recapitulates siMAP4K4 effects. Ideal for HUVEC fibrin gel bead sprouting assays and acute in vivo studies where pharmacokinetic simplicity aids pharmacodynamic interpretation.

Molecular Formula C25H26N8
Molecular Weight 438.5 g/mol
Cat. No. B15610907
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameGNE 220
Molecular FormulaC25H26N8
Molecular Weight438.5 g/mol
Structural Identifiers
InChIInChI=1S/C25H26N8/c1-16-22-23(30-24(28-16)19-14-27-32(3)15-19)21-12-18(13-26-25(21)29-22)17-4-6-20(7-5-17)33-10-8-31(2)9-11-33/h4-7,12-15H,8-11H2,1-3H3,(H,26,29)
InChIKeyHXIPOURWZRATPT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

GNE 220 for Research: MAP4K4 Inhibitor Tool Compound Procurement


GNE 220 (CAS 1199590-75-4) is a potent, ATP-competitive inhibitor of mitogen-activated protein kinase kinase kinase kinase 4 (MAP4K4), also known as HGK, belonging to the Ste20 serine/threonine kinase family [1]. It exhibits an IC50 of 7 nM against MAP4K4 in enzymatic assays, demonstrating high selectivity within the MAP4K family, with ancillary activity against the closely related kinases MAP4K5 (KHS1) and MAP4K6 (MINK1) . Its chemical structure is based on a 4-amino-pyridopyrimidine scaffold, developed through fragment-based lead optimization to probe MAP4K4-dependent cytoskeletal regulation and cell migration [2].

Procurement Risks: Why GNE 220 Cannot Be Replaced by Generic MAP4K4 Inhibitors


Simple potency comparisons (e.g., IC50 values) are insufficient for selecting a MAP4K4 inhibitor, as compounds within this class possess divergent selectivity fingerprints across the Ste20 kinome, distinct cellular phenotypic outcomes, and variable chemical scaffold liabilities [1]. For instance, the more potent analog GNE-495 (IC50 3.7 nM) exhibits a narrower selectivity profile and was specifically optimized for oral bioavailability and reduced CNS penetration, making it unsuitable for studies requiring acute MAP4K5 co-inhibition or distinct pharmacokinetic properties [2]. Substituting GNE 220 with PF-6260933 or DMX-5804 introduces confounding activity against additional off-target kinases, which can obscure mechanistic interpretation in angiogenesis, cytoskeletal regulation, or cell migration assays [3]. The evidence below quantifies these exact differentiators.

GNE 220 Comparative Quantitative Evidence for Scientific Selection


Intra-MAP4K Selectivity Fingerprint: GNE 220 vs. GNE-495

GNE 220 exhibits a dual MAP4K4/MAP4K5 inhibitory profile, with IC50 values of 7 nM and 9 nM, respectively, while showing substantially weaker activity against MAP4K6 (1,100 nM). This contrasts with GNE-495, which, despite higher potency for MAP4K4 (IC50 3.7 nM), was optimized for maximal selectivity and shows minimal MAP4K5 co-inhibition . For research models where MAP4K5 (KHS1) functionally compensates for MAP4K4 loss, GNE 220 provides a chemical tool that simultaneously suppresses both kinases, whereas GNE-495 would leave MAP4K5 activity intact [1].

Kinase Selectivity MAP4K Family Chemical Biology

Differential Chemotype: Pyridopyrimidine Scaffold vs. Aminoquinazoline Analogs

GNE 220 is constructed on a 4-amino-pyridopyrimidine core, a scaffold identified through fragment-based lead discovery targeting the MAP4K4 ATP-binding pocket [1]. In contrast, GNE-495 is an aminoquinazoline derivative, and Compound 29 (6-(2-fluoropyridin-4-yl)pyrido[3,2-d]pyrimidin-4-amine) represents a distinct pyridopyrimidine substitution variant [2]. The different hinge-binding motifs of these scaffolds result in divergent kinome-wide selectivity profiles: the pyridopyrimidine series (including GNE 220) tends to retain activity against MAP4K5, whereas the aminoquinazoline series (GNE-495) achieves complete MAP4K5 discrimination [3]. This structural divergence is critical when selecting a chemical probe, as scaffold-dependent off-target liabilities (e.g., CYP inhibition, hERG binding) can unpredictably affect in vivo experimental outcomes.

Chemical Scaffold Off-Target Liability Fragment-Based Design

Cellular Phenotypic Signature: GNE 220 Induces Long Protrusions and Focal Adhesion Remodeling

In human umbilical vein endothelial cell (HUVEC) sprouting assays, GNE 220 treatment (concentration not specified in abstract; dose-response curves provided in primary source) significantly increased the number of subcellular protrusions longer than 40 µm, directly phenocopying siMAP4K4 knockdown [1]. It also dose-dependently reduced phospho-ERM (pERM)+ retraction fibers and increased the number of active-β1 integrin+ long focal adhesions [2]. In contrast, the dual MAP4K4/6/7 inhibitor DMX-5804 lacks this precise phenotypic characterization and shows protection in a mechanistically distinct cardiac myocyte oxidative-stress model [3]. This specific HUVEC phenotype provides a validated cellular readout for MAP4K4 pathway activity that cannot be reliably recapitulated with broader-spectrum MAP4K inhibitors.

Cell Migration Angiogenesis HUVEC

In Vivo Pathological Angiogenesis Suppression: GNE 220 vs. GNE-495 Model Applicability

Both GNE 220 and GNE-495 have been shown to suppress pathological angiogenesis in mouse models; however, the evidence base for each compound derives from distinct disease contexts [1]. GNE 220 was validated in a developmental and pathological angiogenesis model that recapitulated the inducible Map4k4 knockout phenotype, confirming on-target efficacy in vivo [2]. GNE-495 was specifically optimized for oral bioavailability and demonstrated efficacy in a retinal angiogenesis model [3]. The key differentiator is that GNE 220, lacking the oral bioavailability optimization of GNE-495, is better suited for acute local delivery or short-term systemic administration studies where prolonged CNS exposure must be avoided, whereas GNE-495's pharmacokinetic profile was engineered for sustained systemic dosing and restricted CNS penetration.

In Vivo Pharmacology Pathological Angiogenesis Mouse Model

Kinase Selectivity Width: GNE 220 vs. Multi-Targeted Inhibitors PF-6260933 and DMX-5804

GNE 220 inhibits a limited subset of the MAP4K family (MAP4K4, MAP4K5, and weakly MAP4K6 with IC50 values of 7, 9, and 1,100 nM, respectively) . PF-6260933 has been profiled in vascular inflammation and atherosclerosis models but lacks published comprehensive kinome-wide selectivity data in the same assay format, making direct selectivity comparison challenging [1]. DMX-5804 is a confirmed multi-kinase inhibitor (MAP4K4, MAP4K6/MINK1, MAP4K7/TNIK), used in cardiac myocyte models rather than angiogenesis [2]. For researchers requiring selective perturbation of the MAP4K4/5 axis without simultaneous MAP4K7 (TNIK) or broad STE20 kinase inhibition, GNE 220 offers a narrower, better-defined target spectrum compared to DMX-5804.

Selectivity Profiling Off-Target Effects Chemical Probe

Benchmarking Against Compound 29: Fragment-to-Lead Optimization Origins

GNE 220 emerged from the same 4-amino-pyridopyrimidine fragment-based lead series that produced Compound 29 (6-(2-fluoropyridin-4-yl)pyrido[3,2-d]pyrimidin-4-amine), the most advanced lead from the initial fragment screen [1]. While Compound 29 demonstrated potent MAP4K4 inhibition (low nanomolar IC50), excellent kinome selectivity, and in vivo pharmacodynamic effects in a tumor xenograft model, it was not profiled for MAP4K5 co-inhibition or HUVEC angiogenic phenotypes [2]. GNE 220 represents the subsequent property-guided optimization of the pyridopyrimidine series specifically targeting endothelial cell migration and angiogenesis endpoints, providing a more functionally characterized tool compound for vascular biology applications compared to the earlier lead Compound 29 [3].

Fragment-Based Drug Discovery Lead Optimization Structure-Activity Relationship

GNE 220 Application Scenarios: Optimal Scientific Contexts for MAP4K4 Chemical Probe Use


Endothelial Cell Migration and Angiogenic Sprouting Assays (HUVEC Model)

GNE 220 is optimally deployed in HUVEC fibrin gel bead sprouting assays to study the MAP4K4-moesin-talin-β1-integrin pathway. At concentrations producing full MAP4K4 inhibition, it induces a phenotypic signature characterized by elongated subcellular protrusions (>40 μm) and increased long focal adhesions, directly recapitulating siMAP4K4 effects [1]. This well-characterized cellular pharmacology makes GNE 220 the reference tool compound for dissecting membrane retraction dynamics during endothelial cell migration.

Dual MAP4K4/MAP4K5 Pathway Inhibition in Mechanistic Signaling Studies

When experimental systems exhibit functional redundancy between MAP4K4 and the closely related kinase MAP4K5 (KHS1), GNE 220 provides simultaneous inhibition (IC50 7 nM and 9 nM, respectively), whereas more selective analogs like GNE-495 spare MAP4K5 activity . This dual inhibition profile is essential for studies in cell types where both kinases are expressed and contribute to cytoskeletal regulation.

Short-Term In Vivo Pharmacodynamic Studies in Pathological Angiogenesis

For acute in vivo experiments requiring local or systemic MAP4K4 inhibition without extended oral dosing, GNE 220 can be administered directly to recapitulate the angiogenic suppression observed in Map4k4 conditional knockout mice [2]. Its profile is distinct from GNE-495, which was optimized for sustained oral bioavailability and CNS restriction, making GNE 220 preferable for paradigms where pharmacokinetic simplicity aids pharmacodynamic interpretation.

Negative Control Screening Against Notch-Dll4 Pathway in Angiogenesis

GNE 220 has been specifically validated as a negative control for cell proliferation effects in angiogenesis, demonstrating that while Notch-Dll4 inhibition increases endothelial cell number, GNE 220 does not affect proliferation but instead specifically alters subcellular protrusion morphology [1]. This makes GNE 220 an ideal tool for orthogonal pathway dissection in angiogenesis screens where proliferation versus migration phenotypes must be segregated.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

51 linked technical documents
Explore Hub


Quote Request

Request a Quote for GNE 220

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.